

# 5-Methoxypyrimidine-4-carbonitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **5-Methoxypyrimidine-4-carbonitrile**

Cat. No.: **B056163**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **5-Methoxypyrimidine-4-carbonitrile**, including its chemical identifiers, and explores the synthesis, biological activities, and relevant signaling pathways of structurally related pyrimidine-5-carbonitrile derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Compound Identification

Table 1: Chemical Identifiers for **5-Methoxypyrimidine-4-carbonitrile**

Identifier	Value
CAS Number	114969-64-1
PubChem CID	13860985
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O
Molecular Weight	135.12 g/mol
Isomeric SMILES	COC1=CN=CN=C1C#N[1]
InChI	InChI=1S/C6H5N3O/c1-10-6-4-7-2-8-5(6)3-9/h2,4H,1H3
InChIKey	Not available in search results

## Synthesis of Pyrimidine-5-carbonitrile Derivatives

While a specific, detailed experimental protocol for the synthesis of **5-Methoxypyrimidine-4-carbonitrile** was not readily available in the reviewed literature, a general and widely applicable method for the synthesis of related 4-amino-5-pyrimidinecarbonitriles has been described. This three-component reaction offers a versatile route to this class of compounds.<sup>[2]</sup> <sup>[3]</sup>

## General Experimental Protocol: Three-Component Synthesis of 4-Amino-5-pyrimidinecarbonitriles

This method involves the condensation of an aldehyde, malononitrile, and an amidine hydrochloride in the presence of a base.<sup>[2]</sup>

Materials:

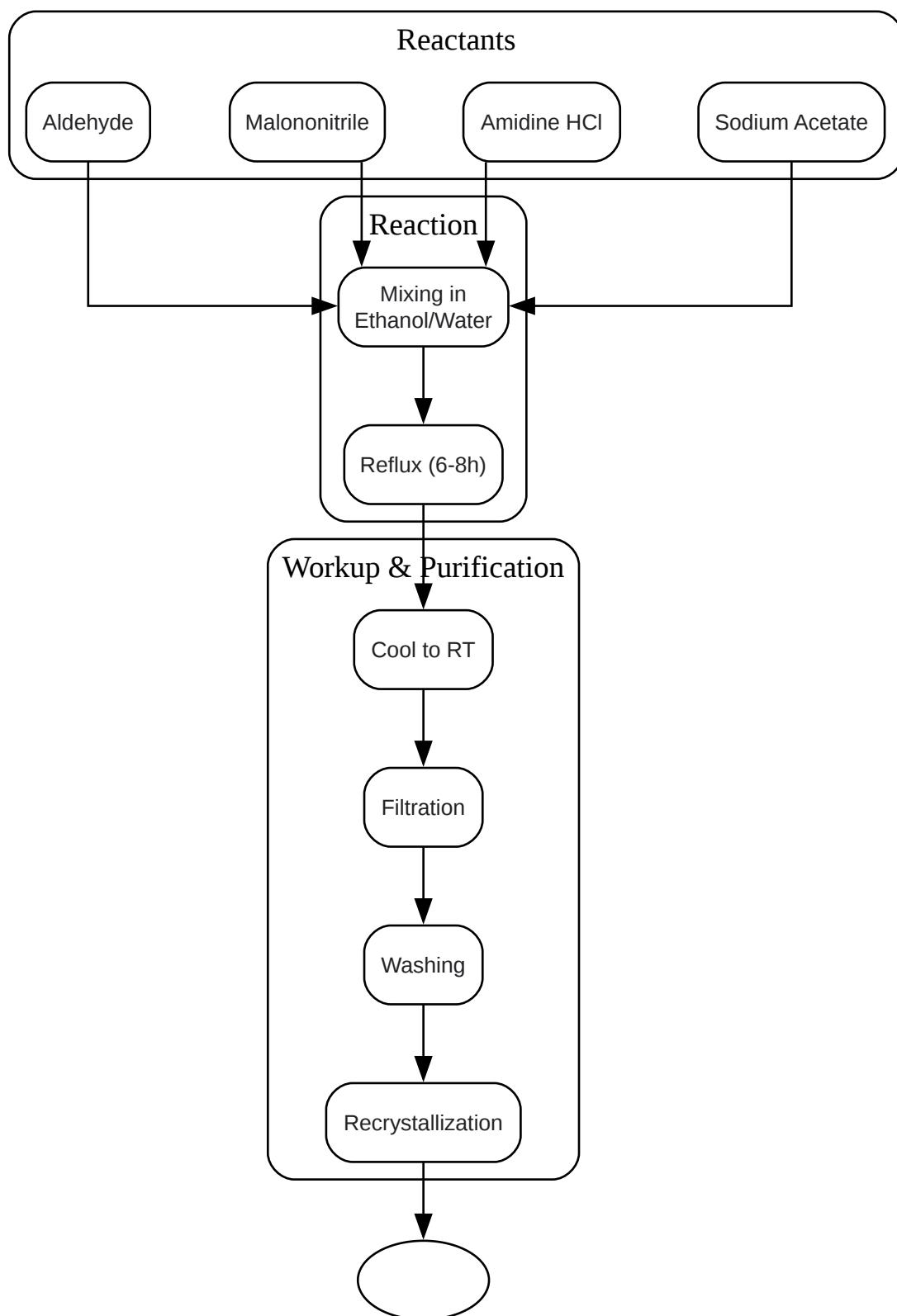
- Substituted aldehyde (1.0 eq)
- Malononitrile (1.0 eq)
- Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)
- Sodium acetate (1.0 eq)

- Ethanol
- Water

Procedure:

- A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and sodium acetate (2 mmol) is prepared in a suitable reaction vessel.[3]
- A solvent system, typically a mixture of ethanol and water, is added to the reactants.[3]
- The reaction mixture is heated to reflux and stirred for a period of 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent to yield the desired 4-amino-5-pyrimidinecarbonitrile derivative.[2]

Diagram 1: General Synthesis Workflow

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Caption: Workflow for the synthesis of 4-amino-5-pyrimidinecarbonitriles.

# Biological Activity of Pyrimidine-5-carbonitrile Derivatives

Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. The primary areas of investigation include their potential as anticancer and anti-inflammatory agents, often through the inhibition of key cellular signaling pathways.

## Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/AKT/mTOR pathway.<sup>[4][5]</sup>

Table 2: Cytotoxic Activity of Selected Pyrimidine-5-carbonitrile Derivatives

Compound Class	Cell Line	IC <sub>50</sub> (μM)	Target(s)	Reference
Morpholinopyrimidine-5-carbonitriles	Leukemia (SR)	0.09 - 0.10	PI3K/mTOR	[4][5]
Pyrimidine-5-carbonitriles	Breast Cancer (MCF-7)	Varies	VEGFR-2	
Pyrimidine-5-carbonitriles	Colon Cancer (HCT-116)	Varies	VEGFR-2	

## Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

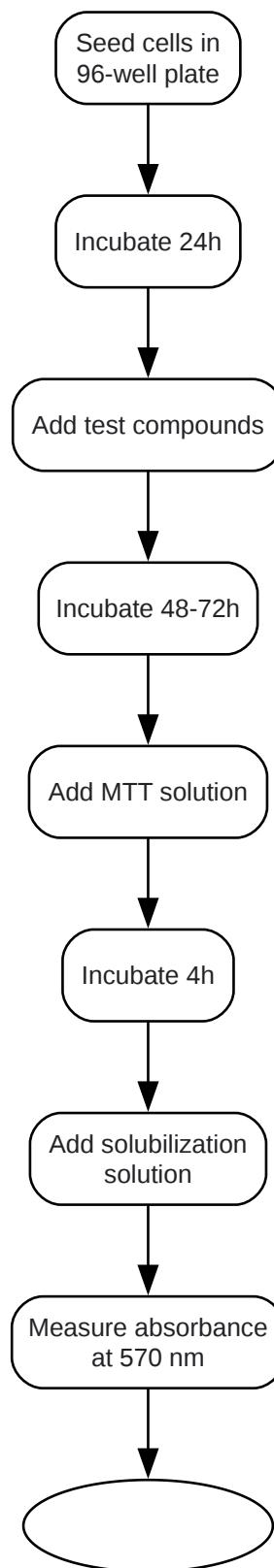
Materials:

- Cancer cell lines (e.g., MCF-7, K562)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well plates
- Test compounds (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g.,  $5 \times 10^3$  to  $1 \times 10^4$  cells/well) and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150  $\mu$ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%).

#### Diagram 2: MTT Assay Workflow

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Caption: Workflow of the MTT cytotoxicity assay.

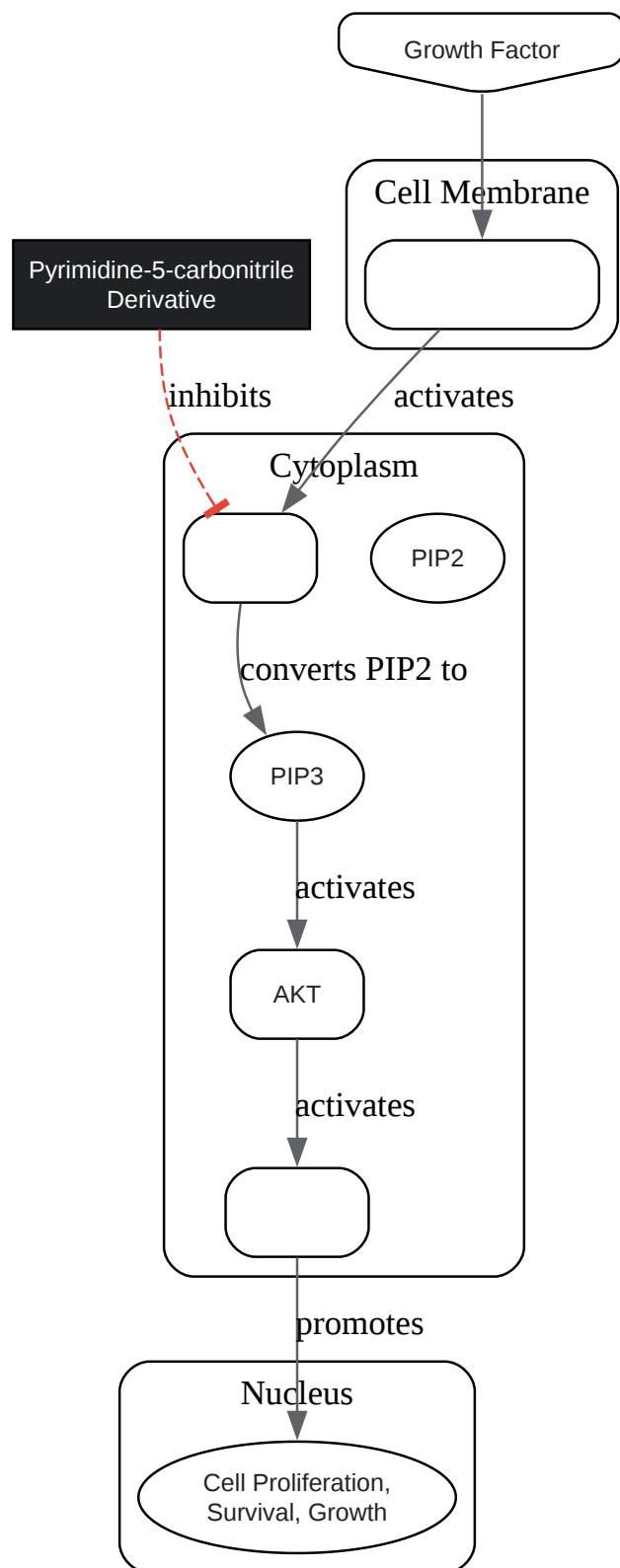
## Signaling Pathway Modulation

The anticancer effects of many pyrimidine-5-carbonitrile derivatives are linked to their ability to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.

### The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many types of cancer.

Diagram 3: Simplified PI3K/AKT/mTOR Signaling Pathway



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine derivatives.

## Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Activation

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, which is indicative of their activation state.

### Materials:

- Treated and untreated cell lysates
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

### Procedure:

- Protein Extraction: Lyse cells to extract total protein and determine protein concentration using a suitable assay (e.g., BCA assay).
- SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total AKT and PI3K) overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

This technical guide provides a foundational understanding of **5-Methoxypyrimidine-4-carbonitrile** and the broader class of pyrimidine-5-carbonitrile derivatives. The provided protocols and pathway diagrams offer practical tools for researchers to design and conduct further investigations into the therapeutic potential of these compounds.

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